Cas no 1049366-02-0 (1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one)

1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a tetrazole-piperazine hybrid structure. Its key advantages include a stable tetrazole core, which enhances metabolic resistance, and a piperazine moiety that improves solubility and bioavailability. The acetyl group at the terminal position offers versatility for further functionalization, making it a valuable intermediate in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules, including potential pharmaceuticals targeting CNS disorders or inflammation, due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined structure ensures reproducibility in synthetic applications.
1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one structure
1049366-02-0 structure
Product Name:1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one
CAS No:1049366-02-0
MF:C15H20N6O
MW:300.358901977539
CID:5767380
PubChem ID:30858098
Update Time:2025-10-25

1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one
    • 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethan-1-one
    • AKOS024502824
    • 1049366-02-0
    • 1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
    • 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
    • F5250-0677
    • Inchi: 1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3
    • InChI Key: IVKHTZCVYXIWKH-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCN(CC2=NN=NN2C2C=CC(C)=CC=2)CC1

Computed Properties

  • Exact Mass: 300.16985928g/mol
  • Monoisotopic Mass: 300.16985928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 67.2Ų

1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one Pricemore >>

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Additional information on 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one

Comprehensive Guide to 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 1049366-02-0): Properties, Applications, and Market Insights

1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 1049366-02-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, featuring a unique tetrazole-piperazine hybrid structure, is increasingly studied for its potential in drug discovery and material science. In this article, we delve into its chemical properties, synthesis pathways, applications, and emerging market trends, addressing key questions researchers frequently ask about this molecule.

The molecular structure of 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one combines a 4-methylphenyltetrazole moiety with a piperazine-ethanone backbone, resulting in a compound with distinct electronic and steric properties. Its CAS No. 1049366-02-0 serves as a critical identifier in chemical databases, facilitating precise literature searches. Recent studies highlight its role as a bioisostere for carboxylic acids in medicinal chemistry, a feature that enhances metabolic stability in drug candidates—a hot topic in AI-driven drug design discussions.

From a synthesis perspective, this compound is typically prepared via multistep organic reactions, including nucleophilic substitution and cyclization processes. Researchers often optimize routes to improve yield and purity, as reflected in recent high-throughput experimentation (HTE) publications. The growing demand for tetrazole derivatives in kinase inhibitor development—a trending area in cancer therapeutics—has further propelled interest in this chemical entity.

In pharmaceutical applications, 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one demonstrates versatility as a scaffold modifier. Its ability to participate in hydrogen bonding and π-stacking interactions makes it valuable for optimizing drug-receptor binding, a frequent search topic among computational chemistry enthusiasts. Notably, its metabolic stability outperforms traditional carboxylate groups, addressing a common challenge in prodrug design—an aspect heavily discussed in ADMET prediction forums.

The compound’s physicochemical properties—including logP values around 2.5-3.0 and moderate water solubility—position it favorably for blood-brain barrier penetration, a key consideration in neurological drug development. These characteristics align with current industry focus on CNS-targeted therapies, as evidenced by rising Google Scholar citations combining terms like "tetrazole piperazine hybrids" and "neuropharmacology."

Market analytics reveal growing procurement of CAS No. 1049366-02-0 by contract research organizations (CROs) specializing in fragment-based drug discovery. Suppliers increasingly highlight its availability in GMP-grade quantities, responding to the pharmaceutical industry’s need for preclinical candidate materials. Patent landscapes show upward trends in claims incorporating this tetrazole-piperazine motif, particularly in JAK/STAT signaling inhibitors—a trending search phrase in biotech investment circles.

Environmental and regulatory aspects of 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one remain favorable, with no major restrictions reported in REACH or FDA databases. This regulatory profile supports its adoption in green chemistry initiatives—a hotspot in ESG-focused research funding. Stability studies indicate compatibility with standard lyophilization procedures, making it suitable for biologic formulation applications.

Future research directions likely involve structure-activity relationship (SAR) studies of derivatives, particularly for GPCR targets—a frequent query in AI-assisted molecular modeling platforms. The compound’s crystallographic data (available in CCDC entries) provides valuable insights for virtual screening workflows. As machine learning transforms hit-to-lead optimization, this structurally diverse molecule stands poised for expanded therapeutic area exploration.

In conclusion, 1-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 1049366-02-0) represents a compelling case study in modern medicinal chemistry. Its balanced lipophilicity, synthetic accessibility, and drug-like properties continue to inspire innovations across small-molecule therapeutics, while its commercial availability meets growing demand from personalized medicine developers—a sector generating exponential search traffic in biopharma analytics.

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